molecular formula C12H11N3O2 B2658157 N-benzyl-3-nitropyridin-2-amine CAS No. 3723-70-4

N-benzyl-3-nitropyridin-2-amine

Cat. No.: B2658157
CAS No.: 3723-70-4
M. Wt: 229.239
InChI Key: RBBKTZWUWVAWBV-UHFFFAOYSA-N
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Scientific Research Applications

N-benzyl-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving nitro and amino groups.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-nitropyridin-2-amine typically involves the reaction of 2-chloro-3-nitropyridine with benzylamine . The reaction is carried out in the presence of a base, such as cesium carbonate, in a solvent like 1,4-dioxane. The mixture is heated to 100°C for about 2 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: N-benzyl-3-aminopyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Mechanism of Action

The mechanism of action of N-benzyl-3-nitropyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-5-nitro-2-pyridinamine: Similar structure but with the nitro group at the 5-position.

    2-amino-5-bromo-3-nitropyridine: Contains a bromine atom at the 5-position instead of a benzyl group.

    3-nitropyridine: Lacks the benzyl group, simpler structure.

Uniqueness

N-benzyl-3-nitropyridin-2-amine is unique due to the specific positioning of the benzyl and nitro groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

N-benzyl-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-15(17)11-7-4-8-13-12(11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBKTZWUWVAWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In accordance with the same procedures as in Step 1 of Preparation 4, except for using 2-chloro-3-nitropyridine and benzylamine, the titled compound was obtained as yellow solid. (Yield: 91%)
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91%

Synthesis routes and methods II

Procedure details

Grams 47.4 of 2-chloro-3-nitropyridine are refluxed for 2 hours in 600 ml toluene with 33 ml benzylamine and 31.8 g sodium carbonate. The reaction mixture is cooled to room temperature and 200 ml water are added thereto. The phases are separated, the organic phase evaporated to small volume, diluted with 400 ml isopropyl ether and kept under stirring for 30 minutes while cooling with water. It is filtered, washed with isopropyl ether, evaporated to dryness to give 46 g 2-benzylamino-3-nitropyridine melting at 81°-82° C.
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31.8 g
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600 mL
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200 mL
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